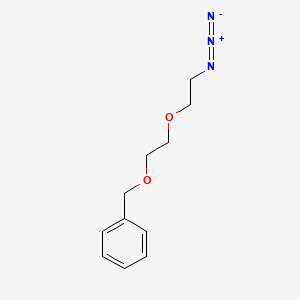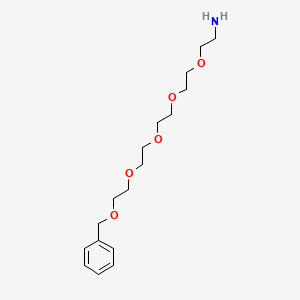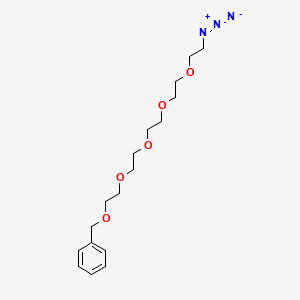
(-)-Bicuculline methochloride
説明
(-)-Bicuculline methochloride is a GABAA antagonist . It is a water-soluble compound and is the methochloride salt of (+)-bicuculline . It has been reported to have actions on neuronal Ca2±activated K+ channels .
Physical And Chemical Properties Analysis
(-)-Bicuculline methochloride is a water-soluble compound . It is the methochloride salt of (+)-bicuculline . Unfortunately, detailed physical and chemical properties of (-)-Bicuculline methochloride were not found.
科学的研究の応用
Blocking GABA and 5-HT Effects : (-)-Bicuculline methochloride can block the inhibitory effects of GABA and 5-HT (5-hydroxytryptamine) on medial preoptic hypothalamic neurons. It also affects visual cortex neurons similarly (Mayer & Straughan, 1981).
Comparison with Other Antagonists : This compound is more potent and selective as a GABA antagonist compared to bicuculline or picrotoxin, especially in inhibiting neuronal depression produced by γ-aminobutyric acid in the medulla-pons of anaesthetized rats (Dray, 1975).
Binding to GABA Receptor Sites : [3H]Bicuculline methochloride binds to GABA receptor sites in mammalian brain membranes, indicating its potential as a probe for analyzing aspects of GABA receptors (Olsen & Snowman, 1983).
Insect Neurone Studies : It blocks inhibitory postsynaptic potentials in insect neurons, suggesting its effectiveness across species and its potential use in studying synaptic transmission (Buckingham, Hue & Sattelle, 1994).
Interactions with GABA in the Brain : Evidence suggests that GABA acts as a transmitter for early cortically evoked inhibition of cat caudate neurons, and (-)-Bicuculline methochloride can modulate this process (Herrling, 2004).
Impacts on Spinal Cord Function : It shows variable effects on spinal motoneurons, sometimes antagonizing GABA without blocking the effects of glycine (Krnjević, Puil & Werman, 1977).
Retinal Neurotransmission Studies : In the catfish retina, it has been used to show that gamma-aminobutyric acid may act as a neurotransmitter in cone horizontal cells (Lam, Lasater & Naka, 1978).
Action on Dopaminergic Neurons : It blocks components of afterhyperpolarization in rat midbrain slice preparations, suggesting actions beyond GABA(A) receptors (Seutin, Scuvée-Moreau & Dresse, 1997).
Inhibitory Amino Acid Receptors : Bicuculline methochloride selectively antagonizes GABA responses, indicating the presence of different inhibitory amino acid receptors in the rat hypothalamus (Mayer, 2004).
Model for Epileptiform Insult : It has been used in a hippocampal slice culture model to investigate epileptiform insult, demonstrating that not all pro-epileptic drugs lead to cell death in such cultures (Yoon, Green, Bai, Lipski & Nicholson, 2010).
作用機序
特性
IUPAC Name |
(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJKFAMYSYWMND-VOMIJIAVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Bicuculline methochloride | |
CAS RN |
53552-05-9 | |
| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary mechanism of action of (-)-Bicuculline methochloride?
A1: (-)-Bicuculline methochloride acts as a competitive antagonist at GABAA receptors. [, , , , , , ] It binds to the GABA binding site on the receptor, preventing GABA from binding and activating the receptor. [, , , , , , ] This blockade of GABAA receptors leads to a reduction in chloride ion influx into neurons, resulting in neuronal depolarization and increased excitability. [, , , , , , ]
Q2: What are the downstream effects of (-)-Bicuculline methochloride-induced GABAA receptor antagonism?
A2: By antagonizing GABAA receptors, (-)-Bicuculline methochloride can induce a range of effects, including:
- Increased neuronal excitability: This can lead to seizures and convulsions. [, , , ]
- Antagonism of GABA-mediated synaptic inhibition: This can disrupt normal neuronal circuitry and lead to altered information processing in the brain. [, , , , ]
- Modulation of neurotransmitter release: GABAA receptors can influence the release of other neurotransmitters, such as dopamine. [, , , , ]
Q3: How does the action of (-)-Bicuculline methochloride compare to other GABA antagonists, such as Picrotoxin?
A4: Both (-)-Bicuculline methochloride and Picrotoxin antagonize GABAA receptors, but their mechanisms differ. [, , , ] (-)-Bicuculline methochloride acts competitively at the GABA binding site, while Picrotoxin acts non-competitively by binding to a distinct site on the receptor. [, , , ] This difference in mechanism can result in distinct pharmacological profiles. For instance, some studies suggest (-)-Bicuculline methochloride is a more selective GABAA receptor antagonist than Picrotoxin. [, , , ]
Q4: How does the potency of (-)-Bicuculline methochloride compare to its enantiomer, (+)-Bicuculline methochloride, in antagonizing GABA responses?
A5: (-)-Bicuculline methochloride exhibits significantly higher potency compared to (+)-Bicuculline methochloride in antagonizing GABA responses. [, , , ] This stereoselectivity highlights the importance of the specific spatial arrangement of atoms within the molecule for its interaction with GABAA receptors.
Q5: What is the molecular formula and weight of (-)-Bicuculline methochloride?
A5: The molecular formula of (-)-Bicuculline methochloride is C20H20ClNO6, and its molecular weight is 405.84 g/mol.
Q6: How do structural modifications of (-)-Bicuculline methochloride affect its activity?
A8: Structural modifications, such as changes to the ring system or substitutions on the aromatic ring, can significantly alter the potency, selectivity, and even the mechanism of action of (-)-Bicuculline methochloride. [, , , , ] For example, replacing the lactone ring with a lactam ring can abolish activity. [] Understanding these structure-activity relationships is crucial for developing novel GABAergic compounds with improved pharmacological profiles.
Q7: What types of in vitro assays are used to study the effects of (-)-Bicuculline methochloride?
A7: (-)-Bicuculline methochloride's effects can be investigated using various in vitro assays, including:
- Radioligand binding assays: These assays measure the ability of (-)-Bicuculline methochloride to displace radiolabeled ligands from GABAA receptors, providing information on binding affinity and competition. [, ]
- Electrophysiological recordings: These techniques directly measure the electrical activity of neurons, allowing researchers to assess the effects of (-)-Bicuculline methochloride on neuronal firing patterns and synaptic transmission. [, , , , , , , ]
Q8: What animal models are commonly used to study the effects of (-)-Bicuculline methochloride?
A8: Various animal models are employed to investigate the effects of (-)-Bicuculline methochloride, including:
- Rodents (rats, mice): These animals are widely used due to their relatively low cost, ease of handling, and the availability of genetic models. [, , , ] Rodent models are useful for studying the effects of (-)-Bicuculline methochloride on seizure susceptibility, motor function, and other behavioral parameters.
- Cats: Historically, cats have been extensively used to study the effects of (-)-Bicuculline methochloride on spinal cord reflexes and sensory processing. [, , , , ]
- Fish (goldfish): In vitro preparations of goldfish brainstem have been utilized to study the role of GABAA receptors in respiratory control. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)
![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)